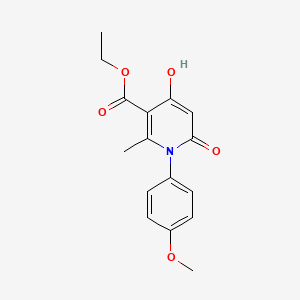
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a synthetic organic compound. It is a derivative of nicotinic acid, which is known for its role in the human body as a form of vitamin B3. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The starting materials often include nicotinic acid and p-methoxyphenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its structural similarity to nicotinic acid suggests it may interact with similar biological pathways.
Medicine
In medicine, derivatives of nicotinic acid are known for their potential therapeutic effects. This compound may be investigated for its potential use in treating conditions related to vitamin B3 deficiency or other metabolic disorders.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate likely involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The exact pathways and targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid: A form of vitamin B3 with well-known biological functions.
Ethyl nicotinate: An ester derivative of nicotinic acid with similar chemical properties.
Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, which may have similar chemical reactivity.
Uniqueness
The uniqueness of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate lies in its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1159-49-5 |
|---|---|
Fórmula molecular |
C16H17NO5 |
Peso molecular |
303.314 |
Nombre IUPAC |
ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-16(20)15-10(2)17(14(19)9-13(15)18)11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3 |
Clave InChI |
KITGERKHVWHYBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1O)C2=CC=C(C=C2)OC)C |
Sinónimos |
1,6-Dihydro-4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-(oxo)nicotinic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















